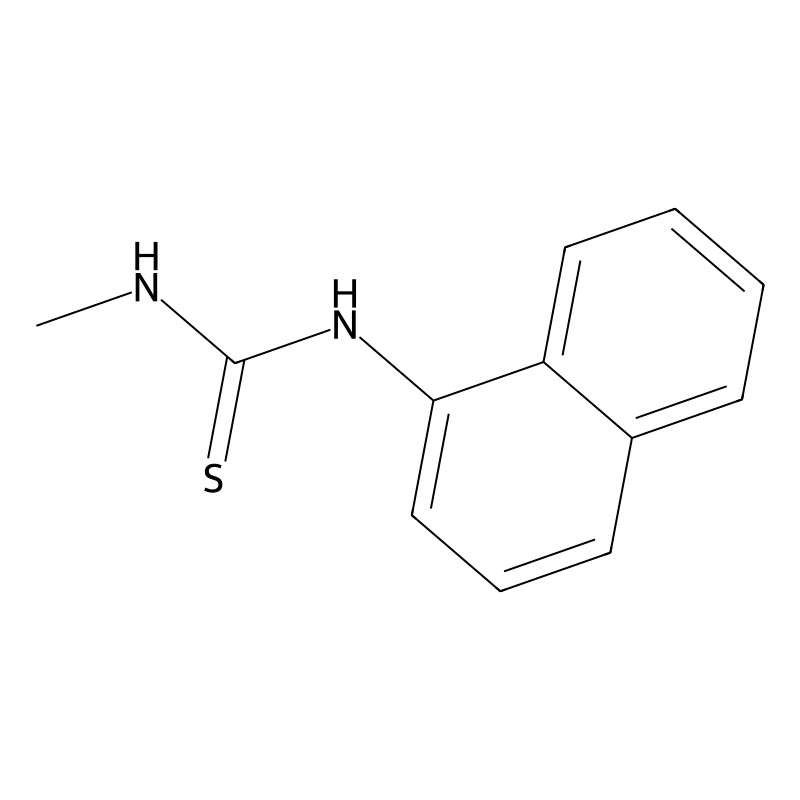

3-Methyl-1-(naphthalen-1-yl)thiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Methyl-1-(naphthalen-1-yl)thiourea is a thiourea derivative characterized by the molecular formula C₁₂H₁₂N₂S. This compound features a naphthalene ring substituted with a methyl group and a thiourea moiety, which contributes to its unique chemical properties. The structure comprises a naphthyl group attached to the nitrogen of the thiourea, providing potential for various chemical interactions and biological activities.

- Knoevenagel Condensation: This compound can react with aldehydes to form α,β-unsaturated carbonyl compounds, which are valuable intermediates in organic synthesis .

- Nucleophilic Substitution: The sulfur atom in the thiourea group can act as a nucleophile, allowing for substitution reactions that modify its structure .

- Formation of Metal Complexes: Thioureas are known to form stable complexes with transition metals, which can be utilized in coordination chemistry and catalysis .

The biological activity of 3-Methyl-1-(naphthalen-1-yl)thiourea has garnered interest due to its potential therapeutic applications. Research indicates that thiourea derivatives exhibit:

- Antimicrobial Properties: Some studies have shown that compounds similar to 3-Methyl-1-(naphthalen-1-yl)thiourea possess significant antimicrobial activity against various pathogens .

- Anticancer Activity: There is evidence suggesting that thiourea derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

- Fluorescent Properties: This compound has been explored as a fluorescent chemosensor for detecting metal ions such as zinc and mercury, indicating its utility in environmental monitoring and analytical chemistry .

Several synthetic routes have been developed for the preparation of 3-Methyl-1-(naphthalen-1-yl)thiourea:

- Direct Reaction of Thiourea with Naphthalene Derivatives: The simplest method involves reacting naphthalene derivatives with thiourea under acidic or basic conditions, often yielding good yields.

- Ultrasonic-Assisted Synthesis: Utilizing ultrasonic waves can enhance reaction rates and yields when synthesizing this compound from its precursors, making it a more efficient method compared to traditional heating methods .

- Sonochemical Methods: Recent advancements have proposed using sonochemistry to facilitate the reaction between naphthalene derivatives and thiourea, leading to improved product purity and yield .

3-Methyl-1-(naphthalen-1-yl)thiourea has several practical applications:

- Fluorescent Sensors: Its ability to form complexes with metal ions makes it suitable for developing sensors used in environmental analysis .

- Pharmaceutical Intermediates: Due to its biological activity, it serves as an intermediate in the synthesis of pharmaceutical agents targeting microbial infections and cancer .

- Material Science: The compound's unique properties may also be exploited in creating advanced materials with specific optical or electronic characteristics.

Interaction studies involving 3-Methyl-1-(naphthalen-1-yl)thiourea have focused on its binding affinities with various metal ions. Research indicates that this compound can selectively bind certain metals, leading to changes in fluorescence properties. Such interactions are crucial for developing sensors that detect metal contamination in environmental samples.

Several compounds share structural similarities with 3-Methyl-1-(naphthalen-1-yl)thiourea, including:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(Naphthalen-1-yl)thiourea | Naphthalene ring without methyl | Exhibits strong antimicrobial activity |

| N,N-Dimethylthiourea | Dimethyl substitution on nitrogen | Known for its use as a herbicide |

| 1-(Naphthalen-2-yl)thiourea | Different naphthalene substitution | Displays unique fluorescence characteristics |

| Benzoylthiourea | Benzoyl group instead of naphthalene | Used as an intermediate in drug synthesis |

The uniqueness of 3-Methyl-1-(naphthalen-1-yl)thiourea lies in its combination of methyl substitution and naphthalene structure, which enhances its biological activity and potential applications compared to other thioureas.